4-(Sec-butoxy)benzonitrile
Description
Contextualization within the Field of Aromatic Nitriles and Alkoxybenzonitriles
4-(sec-butoxy)benzonitrile belongs to the broader class of organic compounds known as aromatic nitriles. These compounds are characterized by a nitrile group (-C≡N) directly attached to an aromatic ring system. numberanalytics.comnumberanalytics.com Aromatic nitriles are recognized as crucial intermediates and building blocks in organic synthesis due to the versatile reactivity of the nitrile group, which can be transformed into various other functional groups, including amines, amides, and carboxylic acids. numberanalytics.comnumberanalytics.com This versatility makes them valuable in the synthesis of a wide array of fine chemicals, notably pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.comnih.gov
Within this class, this compound is more specifically classified as a 4-alkoxybenzonitrile. This subclass is distinguished by the presence of an alkoxy group (an oxygen atom bonded to an alkyl group) at the para-position (position 4) of the benzonitrile (B105546) ring. The general structure of 4-alkoxybenzonitriles has been a subject of significant interest, particularly in the field of materials science. Research has shown that modifying the alkoxy group allows for the fine-tuning of the molecule's physical properties, which is especially pertinent in the development of liquid crystals. oup.com
Significance of Sec-Butoxy Substitution in Benzonitrile Chemistry
The defining feature of this compound is the sec-butoxy group, an ether linkage where the oxygen is attached to the second carbon of a butane (B89635) chain. This specific substitution pattern has several implications for the molecule's chemical and physical properties.
Unlike a linear alkoxy chain (like n-butoxy), the branched nature of the sec-butoxy group introduces steric bulk near the benzene (B151609) ring. This branching can influence intermolecular interactions, affecting properties such as melting point, boiling point, and solubility. In the context of materials science, particularly liquid crystals, the shape and size of the terminal alkyl groups on calamitic (rod-like) molecules are critical. The branching in the sec-butoxy group can disrupt the molecular packing that is essential for certain liquid crystalline phases, or it can promote the formation of others. Studies on related 4-alkoxybenzonitriles have demonstrated that the structure of the alkyl chain plays a crucial role in determining the thermal stability and type of mesophase formed. oup.com
Furthermore, the sec-butyl group contains a chiral center at the carbon atom bonded to the oxygen. This introduces the possibility of enantiomers, which could be significant in applications where chirality is a key factor, such as in the synthesis of single-enantiomer pharmaceuticals or the development of chiral liquid crystal phases.
Overview of Key Research Domains for this compound
Academic and industrial research involving this compound is primarily focused on its application as a specialized chemical intermediate. Its structure makes it a valuable precursor for the synthesis of more complex molecules with specific functionalities.
A notable area of research is in the synthesis of pharmaceutical-related compounds. For instance, this compound is a documented intermediate in the preparation of Febuxostat-related compounds, such as 2-[4-(Sec-Butoxy)-3-cyanophenyl]-4-methylthiazole-5-carboxylic acid. synzeal.com This highlights its role as a building block in medicinal chemistry for creating analogues and impurities of active pharmaceutical ingredients, which are essential for drug development and quality control.
Given that 4-alkoxybenzonitriles are well-established components in liquid crystal mixtures, this compound holds potential in this domain. Research has shown that adding various 4-alkoxybenzonitriles to other organic compounds can induce the formation of smectic liquid crystal phases, which are characterized by their layered molecular arrangement. oup.com The specific properties that the sec-butoxy group imparts would be a subject of investigation for creating new liquid crystal materials with tailored characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 86120-21-0 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₃NO | sigmaaldrich.com |
| Molecular Weight | 175.23 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
Historical Development of Research on Related Benzonitrile Derivatives
The scientific journey of benzonitrile derivatives began in the mid-19th century. The parent compound, benzonitrile, was first identified and named in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. atamanchemicals.comwikipedia.org This foundational work established the basis for an entire class of organic compounds. atamanchemicals.com
In the following decades, synthetic methodologies for aromatic nitriles expanded significantly. The discovery of the Sandmeyer reaction in 1884 provided a reliable method to synthesize aromatic nitriles from aryl diazonium salts and copper(I) cyanide. numberanalytics.com This, along with other methods like the Rosenmund-von Braun reaction, enabled chemists to create a wide variety of substituted benzonitriles. wikipedia.org
During the 20th century, research was increasingly driven by industrial applications. Benzonitrile and its derivatives found use in the manufacturing of polymers, resins, and plastics, which spurred further exploration into how different substituents on the benzene ring could yield compounds with enhanced properties for specific uses. A major impetus for research into 4-alkoxybenzonitriles came from the field of liquid crystals. The pioneering work on cyanobiphenyls in the 1970s, which led to stable nematic liquid crystals for display applications, ignited interest in structurally similar molecules, including 4-alkoxybenzonitriles, for their potential as components in liquid crystal mixtures. rsc.orgworktribe.com
More recent research continues to build on this history, focusing on developing novel and more efficient synthetic routes, such as biocatalytic processes, nih.gov and utilizing the unique properties of benzonitrile derivatives in advanced materials and as key intermediates in the synthesis of complex pharmaceutical agents. sioc-journal.cn
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-[4-(Sec-Butoxy)-3-cyanophenyl]-4-methylthiazole-5-carboxylic acid |
| Ammonium benzoate |
| Benzonitrile |
| Copper(I) cyanide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVGOEZASWQQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Sec Butoxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 4-(sec-butoxy)benzonitrile, the ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the sec-butoxy group.
The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the electron-donating sec-butoxy group.
The aliphatic region shows signals for the sec-butoxy group: a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group adjacent to the chiral center, a multiplet for the methylene (B1212753) group (CH₂), and a multiplet for the methine proton (CH) directly attached to the oxygen atom. The splitting patterns (multiplicity) of these signals are governed by the number of adjacent protons, following the n+1 rule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Note: The following data is a representative example based on the expected chemical shifts and coupling constants for the structure. Actual experimental values may vary slightly.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.58 | d | 2H | Ar-H (ortho to -CN) |
| 6.95 | d | 2H | Ar-H (ortho to -O) |
| 4.40 | m | 1H | -OCH- |
| 1.70 | m | 2H | -CH₂- |
| 1.30 | d | 3H | -CH(CH₃)- |
| 0.95 | t | 3H | -CH₂CH₃ |
d: doublet, t: triplet, m: multiplet
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the spectrum of this compound, distinct signals are expected for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the sec-butoxy group.
The nitrile carbon typically appears in a characteristic downfield region. The aromatic region will show four distinct signals for the six carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the oxygen atom (ipso-carbon) is significantly deshielded, while the carbon attached to the nitrile group is also found at a distinct chemical shift. The remaining aromatic carbons appear in the typical aromatic region. The four carbons of the sec-butoxy group will each give a unique signal in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: The following data is a representative example based on the expected chemical shifts for the structure. Actual experimental values may vary slightly.)
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | Ar-C (C-O) |
| 134.0 | Ar-C (ortho to -CN) |
| 119.5 | -C≡N |
| 115.0 | Ar-C (ortho to -O) |
| 104.0 | Ar-C (C-CN) |
| 76.0 | -OCH- |
| 29.0 | -CH₂- |
| 19.0 | -CH(CH₃)- |
| 10.0 | -CH₂CH₃ |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling between the adjacent protons within the sec-butoxy group (e.g., the methine proton with the adjacent methylene and methyl protons). It would also show a correlation between the two sets of aromatic protons if there is a small long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.40 ppm would show a cross-peak with the carbon signal at ~76.0 ppm, confirming the assignment of the methine group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the methine proton of the sec-butoxy group and the ipso-carbon of the aromatic ring (C-O), confirming the ether linkage. It would also show correlations between the aromatic protons and the nitrile carbon.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₃NO), the expected molecular weight is approximately 175.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 175. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for ethers is the alpha-cleavage, which in this case would involve the loss of a propyl radical to form a fragment at m/z 132, or the loss of an ethyl radical to form a fragment at m/z 146. Another prominent fragmentation pathway would be the cleavage of the C-O bond, leading to the formation of a sec-butyl cation (m/z 57) and a 4-cyanophenoxy radical, or a 4-cyanophenoxide ion (m/z 120). The benzonitrile (B105546) moiety itself can undergo fragmentation, such as the loss of HCN. nih.govresearchgate.net
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 175 | [M]⁺˙ (Molecular Ion) |
| 146 | [M - C₂H₅]⁺ |
| 132 | [M - C₃H₇]⁺ |
| 120 | [HOC₆H₄CN]⁺˙ |
| 57 | [C₄H₉]⁺ (sec-butyl cation) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show a strong, sharp absorption band around 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. researchgate.net The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage would give rise to a strong absorption in the 1250-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the sec-butoxy group would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing vibration of the benzene ring often gives a strong signal in the Raman spectrum, which can be useful for characterization.
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2980-2850 | Aliphatic C-H Stretch |
| ~2225 | C≡N Stretch |
| ~1600, 1500 | Aromatic C=C Stretch |
| ~1250 | Asymmetric C-O-C Stretch |
| ~1050 | Symmetric C-O-C Stretch |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzonitrile chromophore typically shows two main absorption bands: a stronger primary band (E-band) at shorter wavelengths and a weaker secondary band (B-band) with fine structure at longer wavelengths. The presence of the electron-donating sec-butoxy group in the para position to the nitrile group is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzonitrile.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light from a singlet excited state. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence properties can be sensitive to the solvent polarity and the molecular environment.
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and precise intermolecular interactions, remains experimentally undetermined.
The determination of a crystal structure through X-ray crystallography is contingent upon the successful growth of a single crystal of suitable size and quality. The absence of this data in the literature suggests that either such a study has not been undertaken or the compound presents challenges in forming crystals amenable to diffraction studies.
While crystallographic data for structurally related alkoxybenzonitriles exist, an analysis of those structures would be speculative and fall outside the direct scope of this article. Therefore, a conclusive discussion on the solid-state packing, hydrogen bonding (if any), and other non-covalent interactions of this compound awaits experimental elucidation via X-ray crystallography.
Computational and Theoretical Investigations of 4 Sec Butoxy Benzonitrile
Electronic Structure Calculations
Detailed electronic structure calculations are fundamental to understanding the chemical behavior and properties of a molecule. For 4-(Sec-butoxy)benzonitrile, such studies would provide invaluable insights.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of experimental data. These calculations could provide highly accurate predictions of the electronic energy and wavefunction of this compound. Different levels of ab initio theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), could be employed to achieve varying degrees of accuracy. Such studies would be instrumental in benchmarking the results from less computationally expensive methods like DFT. At present, there are no specific ab initio molecular orbital calculation results reported for this compound.
Investigation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. This information is currently not available in the scientific literature.
Conformational Analysis and Energetics of this compound Isomers
The sec-butoxy group in this compound is flexible and can adopt several different spatial arrangements, known as conformations. A thorough conformational analysis would involve identifying all stable isomers and calculating their relative energies to determine the most populated conformers at a given temperature. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties. Computational methods could be used to map out the potential energy surface of the molecule as a function of the rotation around its flexible bonds. However, no such conformational analysis for this compound has been published.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reaction and identifying transition states and intermediates. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. Currently, there is a lack of published research on the computational elucidation of reaction mechanisms involving this compound.
Chemical Reactivity and Functionalization Strategies of 4 Sec Butoxy Benzonitrile
Transformations of the Nitrile Group
The triple bond and the inherent polarity of the nitrile group make it a versatile precursor for a range of other functional groups.
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of nitriles is a fundamental transformation that can yield either carboxylic acids or amides, depending on the reaction conditions. libretexts.org This process involves the nucleophilic attack of water on the electrophilic carbon of the nitrile.
Under acidic conditions, 4-(sec-butoxy)benzonitrile can be heated under reflux with a dilute acid, such as hydrochloric acid, to produce 4-(sec-butoxy)benzoic acid and the corresponding ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of a protonated nitrile, which enhances its electrophilicity, followed by the attack of water to form an imidic acid intermediate. This intermediate then tautomerizes to the more stable 4-(sec-butoxy)benzamide, which is subsequently hydrolyzed further to the final carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis:
Reactants: this compound, H₂O, H⁺ (e.g., HCl)
Intermediate: 4-(sec-butoxy)benzamide
Product: 4-(sec-butoxy)benzoic acid
Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide, initially yields the sodium salt of the carboxylic acid (sodium 4-(sec-butoxy)benzoate) and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free 4-(sec-butoxy)benzoic acid. libretexts.org
Base-Catalyzed Hydrolysis:
Reactants: this compound, OH⁻ (e.g., NaOH), H₂O
Intermediate: 4-(sec-butoxy)benzamide
Initial Product: Sodium 4-(sec-butoxy)benzoate
Final Product (after acidification): 4-(sec-butoxy)benzoic acid
By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the amide stage. For instance, using a mixture of trifluoroacetic acid and sulfuric acid can facilitate the conversion of nitriles to amides in a single step. organic-chemistry.org
| Hydrolysis Type | Reagents | Primary Product |
| Acidic | Dilute HCl, Heat | 4-(sec-butoxy)benzoic acid |
| Alkaline | NaOH(aq), Heat | Sodium 4-(sec-butoxy)benzoate |
| Controlled | TFA-H₂SO₄ | 4-(sec-butoxy)benzamide |
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine, [4-(sec-butoxy)phenyl]methanamine, using various reducing agents. This transformation is a valuable method for synthesizing primary amines. chemguide.co.uklibretexts.org
Common methods for the reduction of nitriles include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The reaction is typically carried out at elevated temperature and pressure. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com
Chemical Reduction: Powerful hydride-donating reagents are effective for this conversion.
Lithium aluminum hydride (LiAlH₄): This is a potent reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.uk
Borane derivatives: Reagents like borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) are also used for nitrile reduction. commonorganicchemistry.com Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to be effective for reducing benzonitriles. Benzonitriles with electron-donating groups, such as the sec-butoxy group, typically require refluxing in THF for the reaction to go to completion. For example, 4-methoxybenzonitrile is reduced to 4-methoxybenzylamine in 80% yield under these conditions. nih.gov
| Reducing Agent | Typical Conditions | Product |
| H₂/Raney Ni | High pressure and temperature | [4-(sec-butoxy)phenyl]methanamine |
| LiAlH₄ | 1. Diethyl ether or THF; 2. H₃O⁺ | [4-(sec-butoxy)phenyl]methanamine |
| Diisopropylaminoborane/cat. LiBH₄ | Reflux in THF | [4-(sec-butoxy)phenyl]methanamine |
Cycloaddition Reactions (e.g., with nitrile oxides)
The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, serving as a dipolarophile. A significant example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. This reaction is a type of 1,3-dipolar cycloaddition. researchgate.net
The reactivity in these cycloadditions is governed by frontier molecular orbital theory. Typically, the reaction occurs between an electron-rich nitrile and an electron-deficient nitrile oxide, or vice versa (inverse electron-demand). chemguide.co.uk Given that this compound is relatively electron-rich due to the sec-butoxy group, it would be expected to react readily with an electron-deficient nitrile oxide.
Another important cycloaddition reaction of nitriles is the synthesis of tetrazoles. This is achieved by reacting the nitrile with an azide, often sodium azide in the presence of an ammonium salt or a Lewis acid. wikipedia.org This reaction provides a direct route to 5-substituted tetrazoles, which are important in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids. wikipedia.org The reaction of this compound with sodium azide would yield 5-[4-(sec-butoxy)phenyl]-1H-tetrazole.
Reactions Leading to Imine or Amidino Derivatives
The Pinner reaction provides a classic route to convert nitriles into imino derivatives, specifically alkyl imidate salts, also known as Pinner salts. wikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous acid, typically hydrogen chloride gas. wikipedia.org For this compound, reaction with an alcohol like ethanol would yield the corresponding ethyl imidate hydrochloride salt.
These Pinner salts are themselves versatile intermediates. wikipedia.org They can be subsequently reacted with ammonia or an amine to form amidines. wikipedia.org The reaction of the ethyl imidate of this compound with ammonia would produce 4-(sec-butoxy)benzamidine.
Pinner Reaction Sequence:
Formation of Pinner Salt: this compound + Ethanol + Anhydrous HCl → Ethyl 4-(sec-butoxy)benzimidate hydrochloride
Formation of Amidine: Ethyl 4-(sec-butoxy)benzimidate hydrochloride + NH₃ → 4-(sec-butoxy)benzamidine hydrochloride
Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring
Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of benzene (B151609) and its derivatives. The feasibility and regiochemical outcome of such reactions on this compound are determined by the combined electronic effects of the sec-butoxy and nitrile substituents. msu.edu
sec-Butoxy Group (-O-sec-Bu): This is a strongly activating group. The oxygen atom donates electron density to the ring via a powerful +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack. It is an ortho, para-director. masterorganicchemistry.com
Nitrile Group (-CN): This is a deactivating group. It withdraws electron density from the ring through both -I and -R effects, making the ring less nucleophilic. It is a meta-director. libretexts.org
In this compound, these two groups are in a para relationship. The powerful activating and ortho, para-directing nature of the sec-butoxy group dominates the deactivating, meta-directing effect of the nitrile group. msu.edu Therefore, electrophilic substitution is expected to occur, with the incoming electrophile being directed to the positions ortho to the sec-butoxy group (which are also meta to the nitrile group).
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would be expected to yield 3-bromo-4-(sec-butoxy)benzonitrile.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely produce 3-nitro-4-(sec-butoxy)benzonitrile. chemguide.co.uk
Nucleophilic Aromatic Substitution on the Benzonitrile Ring
Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction for this compound under typical conditions. This type of reaction requires two key features on the aromatic ring that are absent in this molecule:
A Good Leaving Group: The SₙAr mechanism involves the displacement of a leaving group, typically a halide, from the aromatic ring. This compound has no such group attached to the ring carbons.
Strong Electron-Withdrawing Groups: The ring must be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. While the nitrile group is electron-withdrawing, the presence of the strongly electron-donating sec-butoxy group significantly increases the electron density of the ring, thereby deactivating it towards attack by nucleophiles.
Therefore, the electronic character of the sec-butoxy group and the lack of a suitable leaving group make nucleophilic aromatic substitution on the benzonitrile ring of this compound highly unfavorable.
Cross-Coupling Reactions at the Aromatic Moiety
The aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically require the presence of a leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring. Therefore, a halogenated derivative of this compound serves as the substrate for these transformations.
Prominent among these methods is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide. For instance, a derivative like 4-bromo-2-(sec-butoxy)benzonitrile could be coupled with a phenylboronic acid to form a biphenyl (B1667301) structure. The catalytic cycle for such reactions generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the aromatic substrate, forming a Pd(II) complex.
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
Heterogeneous catalysts, such as those based on Metal-Organic Frameworks (MOFs), have been developed to facilitate easier recovery and reuse, addressing challenges of catalyst contamination in the final products. researchgate.net
Another significant cross-coupling method is the Mizoroki-Heck reaction, which couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The mechanism also proceeds through a palladium catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product. nih.gov
The table below summarizes a representative Suzuki-Miyaura coupling reaction.
| Feature | Description |
| Reaction | Suzuki-Miyaura Coupling |
| Aryl Electrophile | Halogenated this compound (e.g., 4-bromo- or 4-iodo- derivative) |
| Nucleophile | Organoboron reagent (e.g., Phenylboronic acid) |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst that reduces in situ. rsc.orglibretexts.org |
| Base | Required for activation of the organoboron reagent (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). |
| Product | A biaryl compound where a new C-C bond is formed at the previous site of the halogen. |
Reactions Involving the Sec-butoxy Ether Linkage (e.g., cleavage, rearrangement)
The sec-butoxy ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions. The most common reaction involving this linkage is acidic cleavage.
Ether Cleavage: Ethers are known for their general lack of reactivity, which makes them good solvents. libretexts.org However, the C-O bond can be broken by treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgwikipedia.org The reaction proceeds via nucleophilic substitution, which can follow an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com
The mechanism for the acidic cleavage of this compound involves two main steps:
Protonation : The ether oxygen is protonated by the strong acid, converting the sec-butoxy group into a good leaving group (a neutral sec-butanol molecule). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack : The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Given that the ether is secondary, the attack could proceed via two pathways:
Sₙ2 Pathway : The halide attacks the carbon atom of the sec-butyl group, leading to inversion of configuration if the carbon is chiral. This would form 4-hydroxybenzonitrile and a sec-butyl halide. masterorganicchemistry.com
Sₙ1 Pathway : The protonated ether could dissociate to form a relatively stable secondary carbocation and 4-hydroxybenzonitrile. The carbocation is then attacked by the halide. libretexts.orgnih.gov
It is important to note that the cleavage occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. The sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, meaning the products are 4-hydroxybenzonitrile and the corresponding sec-butyl halide, not a halogenated benzene derivative and sec-butanol. masterorganicchemistry.com Diaryl ethers are generally not cleaved by acids. libretexts.org
Rearrangement reactions involving the sec-butoxy group itself, without cleavage, are less common. Reactions like the Claisen rearrangement are specific to allyl aryl ethers and are not applicable here. byjus.com
| Parameter | Details |
| Reaction Type | Acidic Ether Cleavage |
| Reagents | Strong acids such as HBr or HI. wikipedia.org |
| Mechanism | Sₙ1 or Sₙ2, initiated by protonation of the ether oxygen. wikipedia.orgmasterorganicchemistry.comnih.gov |
| Products | 4-hydroxybenzonitrile and sec-butyl halide (e.g., 2-bromobutane or 2-iodobutane). |
| Key Feature | Cleavage occurs at the C(sp³)-O bond, leaving the aryl-oxygen bond intact. masterorganicchemistry.com |
Derivatization for Introduction of Novel Functionalities
The structure of this compound offers multiple sites for chemical modification, allowing for the introduction of new functional groups to tailor its properties. nbinno.com Derivatization can be targeted at the nitrile group or the aromatic ring.
Reactions of the Nitrile Group: The cyano (-CN) group is a versatile functional group that can be converted into several other functionalities. researchgate.net
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields 4-(sec-butoxy)benzamide, while complete hydrolysis gives 4-(sec-butoxy)benzoic acid.
Reduction : The nitrile group can be reduced to a primary amine. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile into [4-(sec-butoxy)phenyl]methanamine.
Organometallic Addition : Grignard reagents can add to the nitrile carbon, which after hydrolysis, yields a ketone. For example, reaction with phenylmagnesium bromide would produce 4-(sec-butoxy)phenyl phenyl ketone. wikipedia.orgatamanchemicals.com
Reactions at the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution to introduce new substituents. The directing effects of the existing groups are crucial:
The sec-butoxy group is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated to the ring.
The nitrile group is a meta-directing and deactivating group due to its electron-withdrawing nature.
The powerful activating and ortho-, para-directing effect of the alkoxy group dominates. Therefore, electrophilic substitution will primarily occur at the positions ortho to the sec-butoxy group (positions 2 and 6). Potential derivatizations include:
Nitration : Introduction of a nitro (-NO₂) group using a mixture of nitric acid and sulfuric acid.
Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation : Introduction of an acyl or alkyl group, although the activating nature of the alkoxy group can sometimes lead to complications.
The following table outlines key derivatization strategies for this compound.
| Reaction Site | Transformation | Reagents | New Functionality |
| Nitrile Group | Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile Group | Reduction | H₂, Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo (-Br) |
Applications of 4 Sec Butoxy Benzonitrile in Advanced Materials Science
Liquid Crystalline Materials
The unique molecular architecture of benzonitrile (B105546) derivatives is frequently exploited in the design of liquid crystals (LCs). These materials exist in a state of matter between conventional liquids and solid crystals, exhibiting properties of both. The incorporation of the 4-(sec-butoxy)benzonitrile moiety into larger molecules can induce or modify liquid crystalline behavior, leading to materials with tailored thermal and optical properties.
Design and Synthesis of Mesogenic Compounds Incorporating this compound
The design of liquid crystalline molecules, or mesogens, hinges on a precise balance of molecular shape, polarity, and flexibility. The this compound unit contributes to this in several ways:
Rigid Core: The benzonitrile group provides a rigid, linear segment that promotes the orientational order necessary for forming liquid crystal phases.
Polarity: The terminal nitrile (-C≡N) group introduces a strong dipole moment, which enhances intermolecular interactions and can influence the thermal stability and dielectric properties of the mesophase.
Flexible Tail: The sec-butoxy group acts as a flexible terminal chain. Such chains are crucial for lowering the melting point of the compound, allowing the liquid crystalline phase to exist over a usable temperature range.
A common synthetic strategy to incorporate this moiety involves the etherification of 4-hydroxybenzonitrile. For instance, reacting 4-hydroxybenzonitrile with a suitable sec-butyl halide under basic conditions (a Williamson ether synthesis) yields the this compound structure. This can then be further elaborated or connected to other molecular fragments to build more complex mesogens, such as bent-core or dimeric liquid crystals. ajchem-a.comtandfonline.com
Investigation of Mesophase Behavior and Thermal Transitions
The liquid crystalline properties of materials are characterized by their mesophase behavior—the specific types of liquid crystal phases they form (e.g., nematic, smectic) and the temperatures at which they transition between these phases. These properties are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.net
Polarized Optical Microscopy (POM): This technique allows for the direct visualization of the characteristic textures of different liquid crystal phases, confirming their identity.
Differential Scanning Calorimetry (DSC): DSC is used to measure the temperatures and enthalpy changes associated with phase transitions, such as melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid). nih.gov
For a hypothetical mesogen incorporating the this compound unit, the DSC data would reveal the precise temperature range over which the liquid crystal phase is stable. The table below illustrates typical data obtained from a DSC analysis for a benzonitrile-based liquid crystal.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal to Nematic | 85.2 | 87.5 | 45.3 |
| Nematic to Isotropic | 110.8 | 112.1 | 2.1 |
This is an illustrative data table based on typical values for benzonitrile-containing mesogens.
Structure-Property Relationships Governing Liquid Crystallinity
The relationship between a molecule's structure and its resulting liquid crystalline properties is a central theme in materials chemistry. For compounds containing the this compound moiety, several key relationships can be identified:
Influence of the Nitrile Group: The strong polarity of the nitrile group enhances intermolecular forces, which generally increases the thermal stability of the mesophase and raises the clearing point (the temperature at which the material becomes an isotropic liquid). nih.gov
Optoelectronic Materials
The electronic characteristics of the benzonitrile group, specifically its electron-withdrawing nature, make it a valuable component in materials designed for optoelectronic applications. These materials interact with light and electricity and are foundational to devices like LEDs and optical switches.
Development of Materials with Enhanced Non-linear Optical Properties
Non-linear optical (NLO) materials are substances whose optical properties change in response to the intensity of incident light. This phenomenon is critical for applications in optical computing, frequency conversion, and optical limiting. The benzonitrile moiety is a common electron-acceptor group used in the design of NLO chromophores. researchgate.net
Research on analogous compounds, such as 4-(4-pentenyloxy)benzonitrile, has demonstrated significant NLO effects. researchgate.net When a high-intensity laser beam is passed through such materials, phenomena like self-bending and filamentation of the light can be observed. These effects arise from the interaction of the light's electric field with the molecular dipoles of the material, which are enhanced by the electron-donating alkoxy group and the electron-withdrawing nitrile group. This donor-acceptor structure is a key design principle for creating molecules with a large NLO response. researchgate.netnih.gov
Table of Observed NLO Phenomena in Benzonitrile Derivatives
| Phenomenon | Description | Triggering Condition | Potential Application |
|---|---|---|---|
| Self-Bending | The path of the laser beam bends as it propagates through the material. | High-intensity continuous-wave laser | Optical switching, beam steering |
| Filamentation | The laser beam breaks up into multiple smaller, self-guiding filaments. | Increasing laser power | Optical data processing, multiplexing |
Data based on studies of 4-(alkoxy)benzonitrile derivatives. researchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs) or Other Electronic Devices
The benzonitrile functional group is a key component in the design of advanced emitter materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org In OLEDs, electricity is converted into light through the recombination of charge carriers within an organic semiconductor layer. The efficiency, color, and stability of the device are highly dependent on the molecular structure of the emitter.
Donor-acceptor type molecules incorporating benzonitrile have been developed as highly efficient blue emitters, which are critical for full-color displays and solid-state lighting. aip.org The benzonitrile unit acts as the electron-accepting part of the molecule, which helps to tune the energy levels of the material and facilitate a process known as Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF allows OLEDs to harvest otherwise wasted triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
For example, complex molecules that fuse carbazole (a donor) and benzonitrile (an acceptor) have been synthesized to create emitters with narrowed charge-transfer emissions, leading to deep-blue OLEDs with high color purity. researchgate.net These materials demonstrate the sophisticated molecular engineering enabled by the inclusion of the benzonitrile moiety.
Polymer Science and Functional Macromolecules
Utilization as a Monomer in Polymer Synthesis
There is no information available on the use of this compound as a monomer in polymerization reactions.
Incorporation into Polymer Backbones for Specific Material Characteristics
There is no information available regarding the incorporation of this compound into polymer backbones or the resulting material characteristics.
Role of 4 Sec Butoxy Benzonitrile As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The electron-withdrawing nature of the nitrile group in 4-(sec-butoxy)benzonitrile renders the adjacent carbon atom electrophilic and activates the aromatic ring, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This reactivity is harnessed in cycloaddition reactions and condensations with various reagents to construct key heterocyclic cores.
One of the most significant applications of this compound is in the synthesis of tetrazoles . The [3+2] cycloaddition reaction of the nitrile group with an azide, typically sodium azide, is a fundamental method for the formation of the tetrazole ring. This transformation is a key step in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. For instance, this compound can be a crucial starting material for the synthesis of the biphenyl (B1667301) tetrazole moiety found in drugs like Valsartan, Candesartan, and Olmesartan. In these syntheses, the nitrile group is converted to the tetrazole ring, which acts as a bioisostere for a carboxylic acid group, a critical feature for the pharmacological activity of these drugs.
Furthermore, the nitrile functionality of this compound can participate in the construction of other important heterocyclic systems, including triazines and oxadiazoles . The synthesis of substituted 1,3,5-triazines can be achieved through the trimerization of nitriles or by their reaction with other nitrogen-containing synthons. While direct trimerization of this compound is less common, its reaction with dicyandiamide (B1669379) or other suitable reagents can provide access to diversely substituted triazine rings.
The conversion of nitriles to 1,3,4-oxadiazoles typically involves a multi-step sequence, starting with the conversion of the nitrile to an acyl hydrazide, followed by cyclization. This compound can be hydrolyzed to the corresponding benzoic acid, which is then converted to the acyl chloride and subsequently reacted with hydrazine (B178648) to form the acyl hydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives, to yield the desired 1,3,4-oxadiazole (B1194373) ring. These heterocyclic cores are of significant interest due to their presence in a wide range of biologically active molecules.
| Heterocycle | Synthetic Method | Reagents |
| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN3), Lewis Acid (e.g., ZnCl2) |
| Triazine | Cyclotrimerization/Condensation | Dicyandiamide, Acid Catalysts |
| 1,3,4-Oxadiazole | Multi-step Synthesis | 1. Hydrolysis (Acid/Base) 2. Acyl chloride formation (e.g., SOCl2) 3. Reaction with Hydrazine 4. Cyclization (e.g., Orthoesters) |
Building Block for Aromatic and Aliphatic Derivatives
The aromatic ring of this compound serves as a scaffold for the introduction of various functional groups, making it a valuable building block for a range of aromatic derivatives. The presence of the sec-butoxy group and the nitrile group influences the regioselectivity of electrophilic aromatic substitution reactions. The sec-butoxy group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. This interplay allows for controlled functionalization of the benzene (B151609) ring.
Furthermore, the nitrile group itself is a versatile functional handle that can be transformed into other key functionalities. For example, the reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation provides the corresponding primary amine, 4-(sec-butoxy)benzylamine. This amine is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.
Conversely, hydrolysis of the nitrile group under acidic or basic conditions yields 4-(sec-butoxy)benzoic acid. This carboxylic acid can then participate in a wide array of reactions, such as esterification, amidation, and conversion to the acyl chloride, opening up avenues for the synthesis of a multitude of ester and amide derivatives.
The sec-butoxy group, while generally stable, can also be a point of modification, although this is less common. Cleavage of the ether linkage can provide access to 4-hydroxybenzonitrile, a precursor for other ether or ester derivatives.
| Derivative Type | Transformation | Key Reagents |
| Primary Amine | Reduction of Nitrile | LiAlH4, H2/Catalyst |
| Carboxylic Acid | Hydrolysis of Nitrile | H3O+, NaOH |
| Substituted Biphenyls | Cross-Coupling Reactions | Arylboronic acids, Palladium catalyst |
Strategic Intermediate in Multi-step Organic Syntheses
The utility of this compound as a strategic intermediate is prominently highlighted in the synthesis of complex pharmaceuticals, particularly angiotensin II receptor blockers (ARBs). In the synthesis of sartans like Valsartan, the this compound moiety is often part of a larger fragment that is coupled with another aromatic ring to form the characteristic biphenyl core of these drugs.
For instance, a common strategy involves the synthesis of a substituted biphenyl compound where one of the phenyl rings is derived from this compound. This can be achieved through cross-coupling reactions, such as the Suzuki or Negishi coupling, where a derivative of this compound (e.g., a boronic acid or a halide) is coupled with another functionalized aromatic ring.
The strategic placement of the nitrile and sec-butoxy groups on the aromatic ring allows for a modular and convergent approach to the synthesis of these complex molecules, making this compound a key player in the pharmaceutical industry.
Utility in the Construction of Structurally Diverse Molecular Scaffolds
Beyond its role in the synthesis of specific target molecules, this compound is a valuable tool for the construction of structurally diverse molecular scaffolds. The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery and other applications.
The combination of the reactive nitrile group and the functionalizable aromatic ring in this compound allows for its incorporation into a variety of molecular frameworks. For example, it can be used to create biphenyl scaffolds, which are prevalent in many biologically active compounds. By utilizing cross-coupling methodologies, a wide range of substituted biphenyls can be generated, with the 4-(sec-butoxy)phenyl group forming one half of the scaffold.
Furthermore, the conversion of the nitrile group to other functionalities, such as amines and carboxylic acids, provides attachment points for further diversification. This allows for the generation of libraries of compounds with varying substituents, which can then be screened for biological activity. The sec-butoxy group can also contribute to the diversity of these scaffolds by influencing their three-dimensional shape and lipophilicity, which are important factors for molecular recognition and biological activity.
The ability to generate diverse molecular scaffolds from a single, readily available starting material like this compound is a key principle of diversity-oriented synthesis, a powerful strategy in modern drug discovery.
Future Research and Emerging Trends for this compound
The exploration of this compound and its derivatives is poised for significant advancements, driven by the pursuit of novel functionalities and sustainable chemical practices. Emerging research directions are focused on refining its synthesis, uncovering new chemical behaviors, deepening structural understanding through advanced analytical techniques, leveraging computational tools for predictive insights, and expanding its applications in cutting-edge materials. These future avenues of investigation promise to unlock the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(sec-butoxy)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer :
- Coupling Reactions : Utilize nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling for introducing the sec-butoxy group. For example, react 4-fluorobenzonitrile with sec-butanol in the presence of a base (e.g., K2CO3) and a catalyst (e.g., CuI) .
- Yield Optimization : Adjust reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or DMSO). Catalytic systems like Fe or Ni complexes (e.g., Bu4N[Fe(CO)3(NO)]) can enhance efficiency for analogous etherifications .
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from byproducts .
Q. How should researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Identify the sec-butoxy group via methyl proton signals (δ 0.8–1.0 ppm for CH(CH2CH3)2) and methine protons (δ 3.5–4.0 ppm for OCH(CH2)2) .
- 13C NMR : Confirm the nitrile carbon at δ ~115 ppm and the aromatic carbons adjacent to oxygen (δ 160–165 ppm) .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify the molecular ion peak ([M+H]+) and isotopic pattern .
Q. What purification techniques are effective for benzonitrile derivatives with sec-butoxy substituents?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Chromatography : Employ reverse-phase HPLC with acetonitrile/water for high-purity isolation, especially for analogs with complex substitution patterns .
- Caution : Commercial samples (e.g., Sigma-Aldrich products) may lack analytical data; independent validation of purity via TLC or GC-MS is critical .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate the energy barrier for SNAr reactions. Compare the electron-withdrawing effect of the nitrile group vs. substituent steric hindrance from the sec-butoxy chain .
- Database Tools : Leverage REAXYS or PISTACHIO databases to predict reaction pathways and byproducts .
Q. What strategies resolve contradictions between experimental and computational spectral data for sec-butoxy-substituted benzonitriles?
- Methodological Answer :
- Vibrational Frequency Analysis : Compare experimental IR/Raman spectra (e.g., C≡N stretch at ~2230 cm⁻¹) with DFT-calculated frequencies. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
- Dynamic Effects : Account for solvent interactions (e.g., DMSO) in NMR simulations using COSMO-RS models .
Q. How does the sec-butoxy group influence the electronic properties of benzonitrile in medicinal chemistry applications?
- Methodological Answer :
- Hammett Analysis : Measure the substituent’s electron-donating capacity (σ~-0.1 to -0.2) to assess its impact on aromatic ring electrophilicity. Compare with analogs like 4-methoxybenzonitrile (σ~-0.27) .
- Drug Design : Use molecular docking (AutoDock Vina) to evaluate how the sec-butoxy group affects binding to biological targets (e.g., kinase inhibitors). The bulky substituent may enhance lipophilicity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
